9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate 9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1610380-89-6
VCID: VC2726034
InChI: InChI=1S/C28H27N3O4/c1-31(34-2)27(32)26(15-18-16-29-25-14-8-7-9-19(18)25)30-28(33)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26,29H,15,17H2,1-2H3,(H,30,33)/t26-/m0/s1
SMILES: CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
Molecular Formula: C28H27N3O4
Molecular Weight: 469.5 g/mol

9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

CAS No.: 1610380-89-6

Cat. No.: VC2726034

Molecular Formula: C28H27N3O4

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate - 1610380-89-6

Specification

CAS No. 1610380-89-6
Molecular Formula C28H27N3O4
Molecular Weight 469.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-3-(1H-indol-3-yl)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C28H27N3O4/c1-31(34-2)27(32)26(15-18-16-29-25-14-8-7-9-19(18)25)30-28(33)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26,29H,15,17H2,1-2H3,(H,30,33)/t26-/m0/s1
Standard InChI Key JYCRVLXOMZRUPV-SANMLTNESA-N
Isomeric SMILES CN(C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
SMILES CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
Canonical SMILES CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC

Introduction

Potential Synthesis Pathways

While no direct synthesis method is provided in the results, compounds with similar structures are typically synthesized using:

  • Fmoc Protection Chemistry: The fluorene group is often introduced via fluorenylmethyloxycarbonyl (Fmoc) reagents, widely used in peptide synthesis.

  • Carbamate Formation: The carbamate linkage can be formed by reacting an amine with a chloroformate or carbamoyl chloride derivative.

  • Indole Derivatives: The indole moiety may be introduced through Fischer indole synthesis or via derivatization of tryptophan.

3.1. Biological Applications

Given its structure:

  • The indole group suggests potential interaction with biological systems, as indole derivatives are known to bind to enzymes and receptors.

  • Carbamates are often used in pharmaceuticals for their ability to act as prodrugs or enzyme inhibitors.

3.2. Peptide Synthesis

The fluorene group indicates that this compound might serve as a protecting group in peptide synthesis, specifically for amino acids with reactive side chains.

3.3. Drug Development

The combination of indole and carbamate functionalities suggests possible applications in drug discovery, particularly for targeting neurological or hormonal pathways.

Research Context

Compounds with similar structures have been studied for:

  • Enzyme inhibition (e.g., proteases or acetylcholinesterase).

  • Anti-cancer properties due to interaction with DNA or proteins.

  • Use as intermediates in organic synthesis for more complex molecules.

Data Table

PropertyLikely Characteristics
Molecular WeightApprox. 400–500 g/mol (estimated)
Functional GroupsFluorene, Indole, Carbamate
SolubilityLikely soluble in organic solvents
ApplicationsPeptide synthesis, drug discovery
StabilityHigh thermal and chemical stability

If more specific details about this compound are required (e.g., experimental data or biological activity), further targeted research would be necessary using specialized databases like Reaxys or SciFinder.

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